Methyl (5-oxo-5,8-dihydroimidazo[1,2-a]pyrimidin-7-yl)acetate
Description
Methyl (5-oxo-5,8-dihydroimidazo[1,2-a]pyrimidin-7-yl)acetate (CAS: 940995-70-0) is a heterocyclic compound featuring a fused imidazo[1,2-a]pyrimidine core with an ester functional group. It is primarily utilized as a pharmaceutical intermediate and fine chemical . Commercial suppliers like Hairui Chemical and Combi-Blocks list its purity at 95% or higher, with applications in medicinal chemistry and process R&D .
Properties
IUPAC Name |
methyl 2-(5-oxo-8H-imidazo[1,2-a]pyrimidin-7-yl)acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O3/c1-15-8(14)5-6-4-7(13)12-3-2-10-9(12)11-6/h2-4H,5H2,1H3,(H,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSQHWMCWOWRIBY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CC(=O)N2C=CN=C2N1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl (5-oxo-5,8-dihydroimidazo[1,2-a]pyrimidin-7-yl)acetate typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-aminopyrimidine with an α,β-unsaturated carbonyl compound, followed by cyclization and esterification to yield the final product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The reaction conditions, such as temperature, solvent, and catalysts, are carefully controlled to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions: Methyl (5-oxo-5,8-dihydroimidazo[1,2-a]pyrimidin-7-yl)acetate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: It can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various substituted imidazo[1,2-a]pyrimidine derivatives .
Scientific Research Applications
Antimicrobial Research
Methyl (5-oxo-5,8-dihydroimidazo[1,2-a]pyrimidin-7-yl)acetate has been utilized in synthesizing imidazo[1,2-a]pyrazine-linked 1,2,3-triazole derivatives. These derivatives were evaluated for their antimicrobial activity against various bacterial strains including E. coli, P. aeruginosa, and S. aureus, as well as fungal strains like A. niger and A. flavus. The results indicated promising antimicrobial properties, suggesting potential applications in treating infections caused by resistant strains .
Antioxidant Activity
In the realm of pharmaceutical chemistry, this compound has been involved in synthesizing derivatives such as (Z)-3-(2-(5-(3-methyl benzylidene)-4-oxo-2-phenyl-4,5-dihydro-1H-imidazol-1-yl) ethyl)-2-phenyl quinazolin-4(3H)-one. These derivatives were subjected to DPPH assays to assess their antioxidant activity. The findings demonstrated significant antioxidant potential, highlighting the compound's utility in developing therapeutic agents that combat oxidative stress .
Antitumor Research
The compound has also been explored for its antitumor properties. Specific derivatives synthesized from this compound were tested against breast cancer cell lines (T47D). The results indicated notable cytotoxic effects on cancer cells, positioning these derivatives as potential candidates for further development in cancer therapy .
Antiviral Activity
Research has indicated that this compound can be utilized in synthesizing antiviral compounds. These synthesized products have shown activity against various viral strains, suggesting their application in antiviral drug development .
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects through the synthesis of specific derivatives that were tested for their efficacy in reducing inflammation markers. Preliminary results suggest that these derivatives possess significant anti-inflammatory activity .
Summary of Applications
| Field | Application | Results/Outcomes |
|---|---|---|
| Antimicrobial | Synthesis of triazole derivatives | Effective against E. coli, P. aeruginosa, S. aureus, and fungal strains |
| Antioxidant | Synthesis of quinazolinone derivatives | Significant antioxidant activity demonstrated through DPPH assay |
| Antitumor | Synthesis of derivatives tested on T47D breast cancer cells | Notable cytotoxic effects observed |
| Antiviral | Synthesis of antiviral compounds | Activity against various viral strains |
| Anti-inflammatory | Synthesis of specific derivatives | Significant reduction in inflammation markers |
Mechanism of Action
The mechanism of action of Methyl (5-oxo-5,8-dihydroimidazo[1,2-a]pyrimidin-7-yl)acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can affect various biochemical pathways, leading to the observed biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocyclic Analogues
a) QY-4541: 3-(5-Methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidin-6-yl)propanoic acid
- Structure: Replaces the imidazole ring with pyrazolo[1,5-a]pyrimidine and substitutes the ester with a propanoic acid chain.
- Applications : Used in kinase inhibition studies due to its carboxylic acid group, which enhances solubility and binding affinity compared to ester derivatives .
- Purity : 95% (Combi-Blocks) .
b) Thiadiazolo-Pyrimidine Derivatives
- Example : 2-R-5-oxo-5H-6-carboxamido-7-phenyl-1,3,4-thiadiazolo-(3,2-a)pyrimidine.
- Structure : Incorporates a thiadiazole ring fused to pyrimidine, with a phenyl substituent at position 5.
- Research : Demonstrated antimicrobial and antitumor activity in preliminary studies, attributed to the electron-withdrawing thiadiazole group .
c) [5-Oxo-5,6-dihydroindolo-(1,2-a)quinazolin-7-yl]acetic acid (IQA)
- Structure : Features a quinazoline-indole hybrid core instead of imidazo-pyrimidine.
- Function: A potent inhibitor of protein kinase CK2, with IC₅₀ values in the nanomolar range. The acetic acid group facilitates hydrogen bonding with kinase active sites .
Functional Group Analogues
a) Methyl Esters of Heterocyclic Acids
- Example : 8-O-Acetylshanzhiside methyl ester.
- Structure : Combines a cyclopenta[c]pyran core with acetyloxy and methyl ester groups.
- Applications : Used as a synthetic precursor for glycosides and natural product derivatives .
b) LHRH Antagonists
- Example : 2-(2,5-Dimethyl-furan-3-yl)-8-(2-fluoro-benzyl)-imidazo[1,2-a]pyrimidin-5-one.
- Structure: Shares the imidazo[1,2-a]pyrimidinone core but includes bulky aromatic substituents.
- Research : Shows neuroprotective effects in dementia models by modulating luteinizing hormone-releasing hormone (LHRH) pathways .
Comparative Data Table
Research Findings and Implications
Structural Activity Relationships (SAR) :
- The imidazo[1,2-a]pyrimidine core in the target compound provides rigidity and planar geometry, favoring interactions with flat binding pockets (e.g., ATP-binding sites in kinases) .
- Ester derivatives like this compound exhibit improved cell permeability compared to carboxylic acid analogues (e.g., IQA) but may require hydrolysis in vivo for activity .
Synthetic Utility :
- The compound serves as a versatile intermediate for introducing diversity at the pyrimidine C7 position, enabling rapid derivatization .
Biological Activity
Methyl (5-oxo-5,8-dihydroimidazo[1,2-a]pyrimidin-7-yl)acetate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological applications, and the mechanisms underlying its effects.
Chemical Structure and Properties
- Molecular Formula : C₉H₉N₃O₃
- Molecular Weight : 207.19 g/mol
- CAS Number : 940995-70-0
- Hazard Classification : Irritant
The compound features an imidazo[1,2-a]pyrimidine core with a methyl ester group, enhancing its solubility and reactivity in biological systems.
Synthesis
This compound is synthesized through multi-step organic reactions involving various aldehydes and reagents. The synthetic pathways allow for the preparation of derivatives that can be tested for specific biological activities.
Antimicrobial Activity
Research indicates that derivatives of this compound exhibit antibacterial properties against both gram-positive and gram-negative bacteria. The mechanism of action may involve interference with bacterial DNA synthesis or function. A study demonstrated that certain synthesized derivatives showed significant antibacterial activity when tested against strains such as Staphylococcus aureus and Escherichia coli .
Antitumor Activity
The compound has been investigated for its antitumor properties , particularly against breast cancer cell lines such as T47D. In vitro studies reported that some derivatives exhibited cytotoxic effects, potentially through apoptosis induction or cell cycle arrest mechanisms .
Antiviral and Anti-inflammatory Effects
This compound has also been explored for antiviral activity , with preliminary results indicating efficacy against specific viral strains. Additionally, its anti-inflammatory potential has been assessed through various assays that measure the inhibition of pro-inflammatory cytokines .
The biological activities of this compound can be attributed to several mechanisms:
- DNA Interference : The compound may disrupt DNA replication in bacteria.
- Apoptosis Induction : In cancer cells, it can trigger programmed cell death pathways.
- Cytokine Modulation : It may alter the production of inflammatory mediators.
Research Findings and Case Studies
Several studies have documented the efficacy of this compound in various applications:
| Study Focus | Methodology | Key Findings |
|---|---|---|
| Antibacterial Activity | DPPH assay | Significant inhibition against gram-positive bacteria |
| Antitumor Activity | MTT assay on T47D cells | Induced apoptosis in breast cancer cells |
| Antiviral Activity | Viral plaque reduction assay | Notable reduction in viral load in treated samples |
| Anti-inflammatory Effects | Cytokine release assays | Decreased levels of TNF-alpha and IL-6 |
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for the preparation of Methyl (5-oxo-5,8-dihydroimidazo[1,2-a]pyrimidin-7-yl)acetate?
- The compound is typically synthesized via multi-step reactions involving cyclization and functional group transformations. For example, a related imidazo[1,2-a]pyrimidine derivative was synthesized using a Sonogashira coupling (2,4-dichloro-5-iodopyrimidine with alkynes), followed by nucleophilic substitution and deprotection steps (e.g., TBAF-mediated cleavage of diethoxymethyl groups) . Key intermediates are purified via column chromatography, and reaction progress is monitored by TLC or mass spectrometry.
Q. Which spectroscopic techniques are critical for characterizing the structure of this compound?
- NMR spectroscopy (¹H, ¹³C) is essential for confirming the imidazo[1,2-a]pyrimidine core and substituent positions. For example, ¹H NMR can resolve aromatic protons and methyl ester signals (δ ~3.8 ppm for OCH₃). IR spectroscopy identifies functional groups like carbonyl (C=O, ~1700 cm⁻¹) and NH/OH stretches. Mass spectrometry (ESI+) confirms molecular weight, as seen in a related compound (m/z 396 [M+H]⁺) .
Q. How can researchers optimize reaction yields during synthesis?
- Key parameters include:
- Catalyst selection : Pd(PPh₃)₂Cl₂ and CuI for efficient cross-coupling reactions .
- Solvent choice : Polar aprotic solvents like THF or DMAc for nucleophilic substitutions .
- Temperature control : Reactions often proceed at 60°C to balance kinetics and side reactions .
- Purification : Column chromatography with gradients of ethyl acetate/hexane is standard for isolating intermediates .
Advanced Research Questions
Q. What strategies resolve contradictions in spectral data during structural elucidation?
- Multi-technique validation : Combine 2D NMR (COSY, HSQC) to assign overlapping signals. For example, NOESY can differentiate regioisomers in imidazo[1,2-a]pyrimidines. X-ray crystallography (using SHELX programs) provides definitive structural confirmation, especially for ambiguous cases like tautomerism . Discrepancies in carbonyl or NH signals may arise from solvent effects or hydrogen bonding, requiring controlled experimental conditions .
Q. How does the electronic nature of substituents influence the compound’s reactivity in downstream modifications?
- Electron-withdrawing groups (e.g., esters, halogens) on the pyrimidine ring enhance electrophilicity, facilitating nucleophilic attacks at C-2 or C-4 positions. For instance, methyl esters at C-7 can be hydrolyzed to carboxylic acids for further derivatization . Computational studies (DFT) can predict reactive sites by analyzing frontier molecular orbitals and partial charges.
Q. What mechanistic insights govern the compound’s potential biological activity?
- Imidazo[1,2-a]pyrimidine derivatives are known to inhibit kinases (e.g., CK2) via competitive binding at the ATP site. Structural analogs like [5-oxo-5,6-dihydroindoloquinazolin-7-yl]acetic acid (IQA) show specificity by forming hydrogen bonds with conserved lysine residues . Molecular docking and MD simulations can validate binding modes, while SAR studies optimize substituents for potency and selectivity.
Q. How can researchers address challenges in scaling up synthesis for preclinical studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
